molecular formula C18H18N2O B10958143 N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide

N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide

Cat. No.: B10958143
M. Wt: 278.3 g/mol
InChI Key: BECYMJXRQLSNHA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide typically involves the reaction between tryptamine and a substituted benzoyl chloride. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets in the body. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The indole moiety is known to interact with serotonin receptors, which could explain some of its biological activities . Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide can be compared with other indole derivatives such as:

This compound stands out due to its specific structural features and the resulting unique combination of biological activities.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide

InChI

InChI=1S/C18H18N2O/c1-13-6-2-3-7-15(13)18(21)19-11-10-14-12-20-17-9-5-4-8-16(14)17/h2-9,12,20H,10-11H2,1H3,(H,19,21)

InChI Key

BECYMJXRQLSNHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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